molecular formula C15H20N2O2 B7556016 3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone

3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone

Cat. No. B7556016
M. Wt: 260.33 g/mol
InChI Key: JOWIYPCBBFHWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone is a compound that has been the focus of scientific research due to its potential therapeutic applications. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied in vitro and in vivo.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone is not fully understood. However, it has been shown to inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. The anxiolytic and antidepressant effects of the compound may be due to its ability to modulate the levels of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. In addition, it has been shown to inhibit the replication of viruses such as herpes simplex virus type 1 and type 2.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of antimicrobial agents on various bacterial, fungal, and viral strains. Another advantage is its potential use as an anticancer agent. It can be used to study the mechanisms of action of anticancer agents and to develop new anticancer drugs.
One of the limitations of using 3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and its safety profile has not been fully established. Another limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its potential use as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another direction is the study of its potential use as an antimicrobial agent. Its activity against various bacterial, fungal, and viral strains needs to be further characterized. Finally, the safety profile of the compound needs to be fully established, and its potential toxicity needs to be further evaluated.
In conclusion, 3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone is a synthetic compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully elucidate the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone has been reported in literature using various methods. One of the most common methods involves the reaction of 1-(2-methylpiperazin-1-yl)ethanone with 3,4-dihydro-1H-isochromen-1-one in the presence of a catalyst such as triethylamine. This method yields the desired compound in good yields and high purity.

Scientific Research Applications

3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as an anticancer agent. In addition, it has been shown to have anxiolytic and antidepressant effects.

properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-10-16-7-8-17(11)15(18)14-13-5-3-2-4-12(13)6-9-19-14/h2-5,11,14,16H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWIYPCBBFHWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone

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